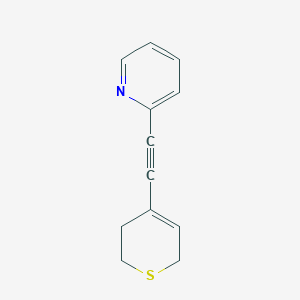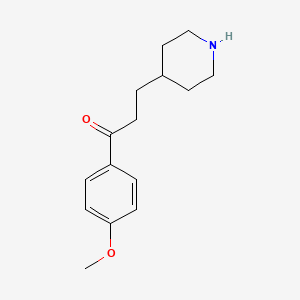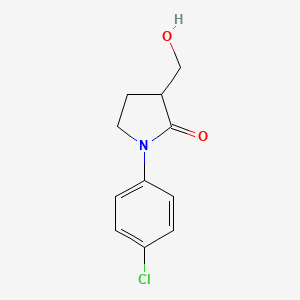
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is also known by its systematic name, 2-Pyrrolidinone, 1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)- . This compound is characterized by the presence of a pyrrolidinone ring substituted with a 4-chlorophenyl group and a hydroxymethyl group.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-pyrrolidinone: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-(hydroxymethyl)pyrrolidin-2-one:
1-(4-Chlorophenyl)-3-(methyl)pyrrolidin-2-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-14)11(13)15/h1-4,8,14H,5-7H2 |
InChI-Schlüssel |
KOILJAZBLWYJRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1CO)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

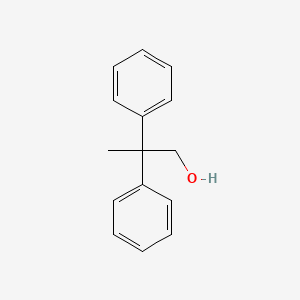
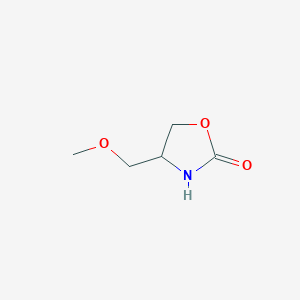
![N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-propanamine](/img/structure/B8309735.png)
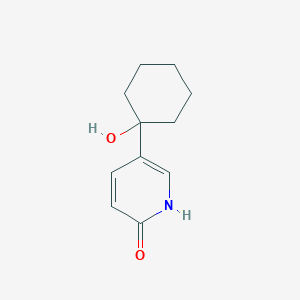
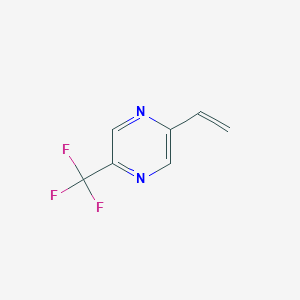
![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(1-methyl-1H-indazol-5-yl)methanone](/img/structure/B8309759.png)
![7-Chloro-2-isobutyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8309768.png)
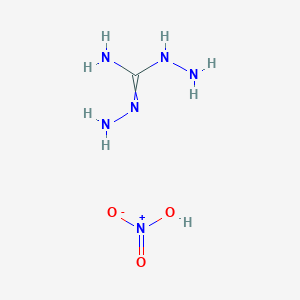
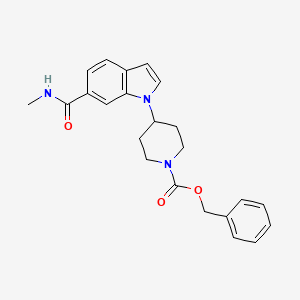
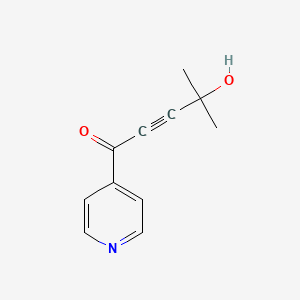

![[Mesityl(methyl)amino]acetic acid](/img/structure/B8309807.png)
